molecular formula C24H30O7 B1226722 (+/-)-Hypophyllanthin

(+/-)-Hypophyllanthin

Cat. No.: B1226722
M. Wt: 430.5 g/mol
InChI Key: LBJCUHLNHSKZBW-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole is a natural product found in Phyllanthus amarus, Phyllanthus urinaria, and Phyllanthus niruri with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUHLNHSKZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Botanical Origin, Distribution, and Cultivation Research

Identification and Isolation from Phyllanthus Species and Related Genera

(+/-)-Hypophyllanthin is primarily associated with the genus Phyllanthus, a large and diverse group of plants belonging to the family Phyllanthaceae. These plants are widely distributed throughout tropical and subtropical regions of the world, including Asia, Africa, and the Americas. coms.eventsresearchgate.net The isolation of this compound, often alongside the related lignan (B3055560) phyllanthin (B192089), has been a focus of phytochemical research for decades. tandfonline.com

The process of obtaining pure this compound from plant material typically involves extraction with solvents like methanol (B129727), followed by various chromatographic techniques. coms.eventsnih.gov Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed to separate this compound from other plant constituents, achieving purities of over 95-98%. nih.gov More advanced techniques like Centrifugal Partition Chromatography (CPC) have also been successfully used for the simultaneous isolation of phyllanthin, hypophyllanthin (B190393), and niranthin (B1253582) from crude extracts of Phyllanthus amarus leaves. tandfonline.com

Several species within the Phyllanthus genus are recognized as sources of this compound. These include:

Phyllanthus amarus : This species is consistently reported as a rich source of both phyllanthin and hypophyllanthin. nih.govmdpi.comcimap.res.in Studies have identified numerous other lignans (B1203133) in P. amarus, such as niranthin, phyltetralin, and nirtetralin. mdpi.com The leaves of P. amarus are noted to contain the highest concentrations of these lignans. mdpi.com

Phyllanthus niruri : This species is also a well-known source of this compound. coms.eventsnih.govacs.orgnih.govcu.edu.eg Bioassay-guided isolation from P. niruri has successfully yielded phyllanthin, phyltetralin, and hypophyllanthin. crbb-journal.com

Phyllanthus urinaria : this compound has been identified in this species, although often in lower concentrations compared to P. amarus. coms.eventsnih.govvjs.ac.vn

Phyllanthus debilis : This species is another confirmed source of this compound. tandfonline.comnih.govresearchgate.net However, some studies have reported low yields of the compound from this plant. nih.govresearchgate.net

Other Phyllanthus species that have been found to contain this compound include P. fraternus, P. maderaspatensis, and P. virgatus. nih.gov

Quantitative Variability and Geographical Influences on Accumulation

The concentration of this compound in Phyllanthus plants is not uniform and can vary significantly. scispace.comacademicjournals.org This variability is influenced by a range of factors, including the specific species, the geographical location of the plant, and the environmental conditions in which it grows. frontiersin.org

For instance, a study analyzing three common Phyllanthus species in Malaysia found that the percentage of hypophyllanthin ranged from 0.44% to 3.23% in the whole plant extracts. coms.events Another study examining six Phyllanthus species from four different regions of Brazil reported that the content of both phyllanthin and hypophyllanthin was highly variable, ranging from undetectable to 0.6% (m/m), with the highest value found in P. amarus. scispace.comacademicjournals.org

The part of the plant analyzed also affects the quantified amount of the compound. Research has shown that the leaves of Phyllanthus species generally contain the highest concentrations of lignans like this compound, followed by the fruits and stems, with the roots containing the least amount. mdpi.comacademicjournals.org

Environmental factors play a crucial role in the biosynthesis and accumulation of secondary metabolites like this compound in plants. Studies have demonstrated that the geographical location and the associated climatic conditions can lead to variations in the chemical profile of Phyllanthus species. frontiersin.org

Altitude is one specific environmental factor that has been shown to influence the production of these compounds. A study on 23 natural populations of P. amarus collected from different geographical regions of India, with altitudes ranging from 114 to 5295 feet, found a positive correlation between increased altitude and phyllanthin content in 16 of the populations. academicjournals.orgresearchgate.net The highest phyllanthin content (3.163 mg/g dry weight) was observed in a population from an altitude of 2214 feet, while the lowest (1.431 mg/g) was found at 114 feet. academicjournals.org This suggests that the environmental stressors associated with higher altitudes may stimulate the plant's defense mechanisms, leading to an increased production of lignans.

Advanced Cultivation Methodologies for Enhanced Production

To overcome the variability of this compound content in wild-harvested plants and to ensure a consistent and high-yield supply, researchers are exploring advanced cultivation techniques, particularly through plant tissue culture.

In vitro culture techniques offer a controlled environment for the production of plant biomass and secondary metabolites. The manipulation of the growth medium, especially with the addition of plant growth regulators (PGRs), can significantly influence the biosynthesis and accumulation of desired compounds. nih.govresearcher.life

A comprehensive study on the shoot culture of P. amarus investigated the effects of various cytokinins (kinetin, 6-benzylaminopurine, 2-isopentenyladenine, thidiazuron) and an auxin (indole-3-butyric acid) on lignan production. nih.gov The results showed that the highest content of phyllanthin and hypophyllanthin (approximately 10 mg/g dry weight) was achieved in a Murashige and Skoog (MS) medium supplemented with 0.25 mg/L of kinetin. nih.gov This yield was comparable to or even higher than that found in plants grown in their natural habitat. nih.gov

In another study on Phyllanthus tenellus, it was found that the lignan content was higher in callus grown on MS medium supplemented with 2.0 mg/l of naphthaleneacetic acid (NAA). nih.govresearchgate.net Similarly, for Phyllanthus amarus, the use of thidiazuron (B128349) in the culture medium has been shown to induce shoot organogenesis and enhance the production of both phyllanthin and hypophyllanthin. scite.ai The addition of precursors like ferulic acid or caffeic acid to the culture medium has also been reported to increase the yield of these lignans. jetir.org

Elicitation is a technique used in plant biotechnology to induce or enhance the production of secondary metabolites by exposing plant cells or tissues to stress-inducing agents known as elicitors. These can be either biotic (derived from living organisms) or abiotic (physical or chemical factors).

Research suggests that the use of elicitors can be a promising strategy to boost lignan synthesis in Phyllanthus species. mdpi.comresearcher.liferesearchgate.net For example, endophytic fungi, which live within plant tissues without causing disease, have been identified as potential biotic elicitors. mdpi.com Some endophytic fungi isolated from P. amarus have themselves been found to produce antioxidant compounds, phyllanthin, and hypophyllanthin. mdpi.com The interaction between the plant and these microbes can modulate the biosynthesis of secondary metabolites. mdpi.comusm.my

Abiotic stressors like drought can also act as elicitors. researcher.liferesearchgate.net The combination of biotic and abiotic elicitors, such as endophytic microbes and drought stress, is being explored as a synergistic approach to maximize the induction of the biosynthetic pathways responsible for lignan production. mdpi.comresearcher.liferesearchgate.net Furthermore, treating immobilized cell cultures of P. amarus with chitosan (B1678972) and cinnamic acid has been shown to enhance the yield of phyllanthin and hypophyllanthin. jetir.org

Elucidation of Precursor Pathways (Shikimate and Phenylpropanoid Pathways)

The journey to synthesizing this compound begins with fundamental building blocks derived from primary metabolism. The shikimate pathway is the initial and crucial route, responsible for producing the aromatic amino acid phenylalanine. wiley.comnih.gov Phenylalanine then serves as the entry point into the phenylpropanoid pathway. wiley.comfrontiersin.org This pathway is a central hub in plant secondary metabolism, giving rise to a wide array of phenolic compounds, including the monolignol precursors essential for lignan formation. wiley.commdpi.comresearchgate.net

The general phenylpropanoid pathway involves a series of enzymatic steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). wiley.com These enzymes collectively convert phenylalanine into p-coumaroyl-CoA, a key intermediate that stands at the crossroads of various biosynthetic branches, including those leading to flavonoids, lignins, and lignans. wiley.comresearchgate.net The biosynthesis of this compound specifically involves the dimerization of cinnamic acid units that are products of these initial pathways. nih.govfrontiersin.org

Table 1: Key Pathways and their Roles in this compound Precursor Formation

PathwayStarting MaterialKey Product for Lignan BiosynthesisPrimary Function in this Context
Shikimate PathwayChorismatePhenylalanineProduction of aromatic amino acid precursors. wiley.comnih.gov
Phenylpropanoid PathwayPhenylalanineConiferyl alcohol (a monolignol)Conversion of phenylalanine into monolignols. wiley.commdpi.com

Enzymatic Mechanisms and Key Biosynthetic Intermediates

The conversion of precursors from the phenylpropanoid pathway into the complex structure of this compound is orchestrated by a series of specific enzymes. Following the formation of monolignols like coniferyl alcohol, oxidative enzymes such as laccases and peroxidases play a critical role. mdpi.comarkat-usa.org These enzymes generate phenoxy radicals from the monolignol units, which are necessary for the subsequent coupling reactions. arkat-usa.orgnsf.gov

A proposed biosynthetic pathway for hypophyllanthin suggests the dimerization of cinnamic acid derivatives. nih.govfrontiersin.org Key intermediates in lignan biosynthesis often include compounds like pinoresinol (B1678388), which is formed from the coupling of two coniferyl alcohol radicals. arkat-usa.orgnsf.gov From pinoresinol, a cascade of enzymatic modifications, including reductions and methylations, can lead to a diverse array of lignans. For instance, pinoresinol can be converted to lariciresinol (B1674508) and then to secoisolariciresinol (B192356) by the action of pinoresinol-lariciresinol reductase (PLR). mdpi.com While the precise enzymatic steps leading directly to this compound are still under investigation, the general mechanisms of lignan biosynthesis provide a strong framework.

Table 2: Key Enzymes and Intermediates in Lignan Biosynthesis

Enzyme/Enzyme ClassSubstrateProduct/Function
Phenylalanine ammonia-lyase (PAL)PhenylalanineCinnamic acid. mdpi.com
Cinnamic acid 4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid. mdpi.com
4-coumarate-CoA ligase (4CL)p-Coumaric acidp-Coumaroyl-CoA. wiley.com
Laccases/PeroxidasesMonolignols (e.g., Coniferyl alcohol)Generation of phenoxy radicals for dimerization. mdpi.comarkat-usa.org
Dirigent Proteins (DIRs)Monolignol radicalsStereo- and regio-selective coupling to form lignans like pinoresinol. arkat-usa.orgnsf.gov
Pinoresinol-lariciresinol reductase (PLR)PinoresinolLariciresinol. mdpi.com

Dimerization Processes in Lignan Formation

The defining step in lignan biosynthesis is the dimerization of two phenylpropanoid units. rsc.orgresearchgate.net This process is not random but is carefully controlled to achieve specific chemical structures and stereochemistry. The oxidative coupling of monolignol radicals, initiated by enzymes like laccases, is guided by a class of non-enzymatic proteins known as dirigent proteins (DIRs). arkat-usa.orgnsf.gov

DIRs impose stereo- and regio-selectivity on the coupling reaction, ensuring the formation of specific lignan backbones. nsf.gov For example, the coupling of two coniferyl alcohol radicals in the presence of a specific DIR can lead exclusively to the formation of (+)-pinoresinol, whereas in the absence of the DIR, a racemic mixture and other byproducts are formed. arkat-usa.orgnsf.gov This controlled dimerization is the source of the chirality observed in many lignan natural products. arkat-usa.org The resulting lignan scaffold can then undergo further modifications, such as hydroxylation, methylation, and cyclization, to produce the vast diversity of lignans found in nature, including the tetrahydrofuran (B95107) lignan structure characteristic of hypophyllanthin. mdpi.comrsc.org

Investigations into the Role of Endophytic Fungi in this compound Biosynthesis

An intriguing area of research is the potential involvement of endophytic fungi in the biosynthesis of this compound. Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent disease. innovareacademics.in It has been discovered that some of these fungi are capable of producing the same or similar bioactive compounds as their host plants. nih.govcabidigitallibrary.org

Studies have isolated endophytic fungi from Phyllanthus amarus and demonstrated their ability to produce phyllanthin and hypophyllanthin. innovareacademics.inresearchgate.net For example, species such as Fusarium oxysporum, Alternaria sp., Gibberella moniliformis, and Edenia gomezpompae isolated from P. amarus have been shown to synthesize these lignans. innovareacademics.in Another study reported that Nigrospora sp., also an endophyte from P. amarus, can produce hypophyllanthin. mdpi.com This suggests a symbiotic relationship where the endophyte may contribute to the host plant's chemical defense or that the genetic information for the biosynthetic pathway may be transferable between the plant and the fungus. innovareacademics.inusm.my This discovery opens up new avenues for the biotechnological production of this compound using fungal fermentation, which could be more scalable and controllable than extraction from plant sources.

Table 3: Endophytic Fungi from Phyllanthus amarus Capable of Producing Hypophyllanthin

Fungal IsolateIdentified SpeciesReference
SATR2-AFusarium oxysporum innovareacademics.in
KOPS4-AAlternaria sp. innovareacademics.in
SATR1-AGibberella moniliformis innovareacademics.in
SKTS2-BEdenia gomezpompae innovareacademics.in
Not specifiedNigrospora sp. mdpi.com

Metabolic Engineering Approaches for Optimized Biosynthesis

The low abundance of many valuable plant natural products, including this compound, in their native sources has driven the development of metabolic engineering strategies to enhance their production. nih.govrsc.org Reconstructing biosynthetic pathways in heterologous microbial hosts like yeast or bacteria offers a promising and scalable alternative to chemical synthesis or plant extraction. nih.gov

Metabolic engineering provides a powerful toolkit to optimize the production of desired compounds. nih.gov This can involve several approaches:

Pathway Elucidation and Gene Discovery: Identifying all the genes and enzymes involved in the this compound biosynthetic pathway is a critical first step. semanticscholar.org

Heterologous Expression: Introducing the identified genes into a suitable microbial host to reconstruct the pathway. rsc.org

Optimization of Precursor Supply: Engineering the host's primary metabolism to increase the availability of essential precursors like phenylalanine and malonyl-CoA. semanticscholar.org

Combinatorial Biosynthesis: Combining genes from different organisms to create novel pathways and potentially new-to-nature compounds with improved properties. frontiersin.org

Elicitation: Using elicitors, such as gibberellic acid, in plant cell cultures has been shown to enhance the production of phyllanthin and hypophyllanthin. ijpsonline.com

While the complete metabolic engineering of a microbial strain for de novo this compound production is a complex, long-term goal, the foundational knowledge of its biosynthetic pathway and the successful production by endophytic fungi represent significant progress toward this objective. rsc.orgsemanticscholar.org

Elucidation of +/ Hypophyllanthin S Significance in Phytochemical Research

(+/-)-Hypophyllanthin is a naturally occurring lignan (B3055560) predominantly found in various species of the Phyllanthus genus, such as P. amarus, P. niruri, and P. urinaria. nih.gov It is often found alongside a related lignan, phyllanthin (B192089). nih.gov The concentration of hypophyllanthin (B190393) can vary significantly between different Phyllanthus species and even within the same species from different geographical locations. frontiersin.orgacademicjournals.org For instance, P. amarus has been reported to contain some of the highest concentrations of both phyllanthin and hypophyllanthin. frontiersin.org

The chemical structure of hypophyllanthin is (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g] mdpi.comchim.itbenzodioxole. nih.gov Its molecular formula is C24H30O7, with a molecular weight of 430.5 g/mol . nih.govnih.gov The isolation and quantification of hypophyllanthin from plant extracts are commonly performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.comscispace.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C24H30O7 nih.govnih.gov
Molecular Weight 430.5 g/mol nih.govnih.gov
IUPAC Name (7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g] mdpi.comchim.itbenzodioxole nih.gov
CAS Number 33676-00-5 nih.govnih.gov
XLogP3-AA 3.6 nih.govnih.gov

Current Paradigms and Emerging Research Trajectories for the Compound

The research landscape for (+/-)-hypophyllanthin is dynamic, with several key areas of investigation. A significant portion of research has focused on its biological activities, revealing a broad spectrum of pharmacological properties. In vitro and in vivo studies have highlighted its potential as an anti-inflammatory, hepatoprotective, and anti-tumor agent. frontiersin.orgresearchgate.net

Recent research has explored the synergistic effects of hypophyllanthin (B190393) with other compounds. For example, studies have shown that hypophyllanthin and phyllanthin (B192089) can enhance the anticancer properties of doxorubicin (B1662922) against resistant breast cancer cells. acs.orgacs.org This suggests a potential role for these lignans (B1203133) in overcoming multidrug resistance in cancer therapy. acs.orgacs.org

Furthermore, the emergence of computational methods has opened new avenues for research. In silico studies have been employed to predict the activity of hypophyllanthin against various biological targets. For instance, molecular docking studies have suggested that hypophyllanthin may inhibit the spike glycoprotein (B1211001) and main protease of the COVID-19 virus. nih.govresearchgate.net Other computational work has pointed to its potential as an inhibitor of the H1 receptor, suggesting anti-allergic properties. frontiersin.org

The development of advanced analytical techniques continues to be crucial for the accurate quantification of hypophyllanthin in complex mixtures and for pharmacokinetic studies. nih.gov Future research is likely to focus on further elucidating the mechanisms of action underlying its diverse pharmacological effects, as well as exploring its potential as a lead molecule for drug discovery. frontiersin.org

Table 2: Investigated Biological Activities of this compound

Biological Activity Research Finding Source
Anti-tumor Exhibited anti-tumor activity against Ehrlich Ascites Carcinoma in mice. researchgate.net Showed cytotoxic activity against HeLa cells. ijrte.org researchgate.netijrte.org
Chemomodulatory Synergizes with doxorubicin against resistant breast cancer cells. acs.orgacs.org acs.orgacs.org
Antiviral (in silico) Predicted to inhibit the spike glycoprotein and main protease of the COVID-19 virus. nih.govresearchgate.net nih.govresearchgate.net
P-glycoprotein Inhibition Reversibly inhibits P-glycoprotein function in Caco-2 cells. caymanchem.comchemicalbook.com caymanchem.comchemicalbook.com
Hepatoprotective Demonstrated hepatoprotective effects against toxins. nih.gov nih.gov

Unveiling the Botanical and Cultivation Secrets of this compound

The chemical compound this compound, a lignan (B3055560) of significant scientific interest, is a natural product found within a specific group of plants. This article delves into its botanical origins, the factors influencing its presence in nature, and the innovative methods being explored to enhance its production for research and potential applications.

Advanced Isolation and Structural Elucidation Methodologies

Chromatographic Separation Techniques for High-Purity Isolation

The separation of (+/-)-hypophyllanthin from crude plant extracts is a multi-step process involving various chromatographic techniques. The choice and sequence of these techniques are critical for achieving high purity.

Column chromatography serves as a primary and indispensable tool for the initial fractionation of crude plant extracts to isolate this compound. nih.govijrte.orgcrbb-journal.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase passes through the column. ijrte.orgcrbb-journal.com

The process generally begins with a crude extract, often obtained using solvents like methanol (B129727) or ethanol (B145695), which is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). phcog.comfrontiersin.org The resulting fractions are then individually chromatographed.

Silica gel 60 is a commonly used stationary phase for the column. ijrte.orgphcog.com Elution is performed using a gradient of solvents, starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity by adding dichloromethane, ethyl acetate, and methanol. ijrte.orgphcog.com Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to pool those containing the target compound. nih.govacs.org

In some protocols, Medium Pressure Liquid Chromatography (MPLC) with reversed-phase (RP-18) columns is employed for further purification of the fractions obtained from initial column chromatography. nih.govacs.org For instance, a fraction might be subjected to MPLC using a mobile phase like methanol-water with 0.1% trifluoroacetic acid (TFA). nih.govacs.org

Table 1: Examples of Column Chromatography Systems for Hypophyllanthin (B190393) Isolation

Stationary Phase Mobile Phase System Source Material Reference
Silica Gel Hexane, Hexane/Dichloromethane, Dichloromethane, Dichloromethane/Methanol Phyllanthus amarus ijrte.org
Silica Gel 60 n-hexane: Ethyl acetate Phyllanthus niruri phcog.com
RP-18 Methanol-0.1% TFA in water (75:25 v/v) Phyllanthus niruri nih.govacs.org

For obtaining this compound with a purity of greater than 95-98%, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step. ijrte.orgfrontiersin.org This method offers higher resolution and efficiency compared to standard column chromatography.

The technique typically utilizes a reversed-phase column, such as an RP-18 column. nih.govcrbb-journal.comacs.org The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.govacs.org The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time). nih.govcrbb-journal.comacs.org For example, a gradient elution might start with a lower concentration of the organic solvent (e.g., methanol) and gradually increase to elute compounds of increasing hydrophobicity. nih.govacs.org The eluent is monitored using a UV detector at wavelengths such as 230 nm and 280 nm, where lignans (B1203133) typically show absorbance. nih.govacs.org

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used throughout the isolation process of this compound. nih.govcimap.res.in Its primary application is to monitor the progress of column chromatography separations, allowing for the identification and pooling of fractions containing the desired compound. nih.govcrbb-journal.comacs.org

Standard precoated TLC plates with silica gel F254 are commonly used. nih.govcimap.res.in A specific mobile phase, such as a mixture of hexane, acetone (B3395972), and ethyl acetate (e.g., 74:12:8 v/v/v), is selected to achieve good resolution between hypophyllanthin and other components in the extract. cimap.res.in After development, the spots are visualized under UV light or by spraying with a visualizing agent, like a vanillin-sulfuric acid reagent, which produces a characteristic color for the lignans. cimap.res.in

In addition to its analytical role, TLC can be scaled up for preparative purposes (preparative TLC). This involves applying a larger amount of the extract as a band onto a thicker TLC plate. After development, the band corresponding to hypophyllanthin is scraped off the plate, and the compound is eluted from the silica gel with a suitable solvent. nih.govacs.org

A high-performance version of the technique, HPTLC, has also been developed for the precise and simultaneous quantification of hypophyllanthin and other related lignans in plant materials and herbal formulations. cimap.res.innih.govnih.gov

Advanced Spectroscopic Techniques for Structural Confirmation

Once isolated, the definitive identification and structural elucidation of this compound are accomplished using advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. hyphadiscovery.com The identity of the isolated compound is typically confirmed by comparing its ¹H NMR and ¹³C NMR spectral data with values reported in the literature. nih.govijrte.orgcrbb-journal.com

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum shows the number and types of carbon atoms. ijrte.org

For a comprehensive structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com These experiments establish through-bond connectivities between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular skeleton. hyphadiscovery.com The complete assignment of all proton and carbon signals confirms the structure of hypophyllanthin. ijrte.org

Table 2: ¹³C NMR Spectral Data for Hypophyllanthin (500 MHz, CDCl₃)

Carbon Atom Chemical Shift (δ) in ppm
C-1 129.0
C-2 111.0
C-3 147.0
3-OCH₃ 55.8
C-4 147.1
4-OCH₃ 55.9
-OCH₂O- 100.9
C-5 112.8
C-6 131.9
C-7 33.3
C-8 36.3
C-9 75.3
9-OCH₃ 59.1
C-1' 139.8
C-2' 109.4
C-3' 147.7
C-4' 145.9
C-5' 107.9
C-6' 122.8
C-7' 47.3
C-8' 45.1
C-9' 71.1
9'-OCH₃ 59.0

Data sourced from Noor et al., 2019, as cited in ijrte.org.

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental formula of this compound. ijrte.orgfrontiersin.org It is often coupled with a chromatographic system, such as HPLC or Gas Chromatography (GC), to analyze complex mixtures and identify individual components.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement, which allows for the determination of the molecular formula (C₂₄H₃₀O₇ for hypophyllanthin). frontiersin.org Tandem MS (MS/MS) experiments involve the fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information that can be used to characterize and identify lignans. frontiersin.org

Interestingly, one study noted that under certain ESI conditions, hypophyllanthin did not readily form the protonated adduct [M+H]⁺ ion. frontiersin.org In other analyses, such as GC-MS, the compound is identified by comparing its mass spectrum and retention time with those of a known standard. embrapa.bracademicjournals.org

Chiral Resolution Techniques for Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, is a critical step in the analysis and potential application of chiral molecules like this compound. Enantiomers of a compound can exhibit significantly different biological activities. While specific, detailed studies focusing exclusively on the resolution of this compound enantiomers are not extensively documented in publicly available literature, the separation of lignan (B3055560) enantiomers, in general, is well-established. These separations are typically achieved through chromatographic methods utilizing a chiral environment to differentiate between the stereoisomers.

Common techniques for the chiral resolution of lignans, which would be applicable to this compound, include High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) employing chiral stationary phases (CSPs). CSPs are designed to interact differently with each enantiomer, leading to differential retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a diverse range of compounds, including lignans. researchgate.netnih.govnih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure. mdpi.com

In the context of hypophyllanthin, research has demonstrated the successful use of chiral HPTLC to separate it from its isomers, such as phyllanthin (B192089), niranthin (B1253582), and nirtetralin, which are often found together in Phyllanthus species. nih.govcimap.res.in This indicates the amenability of hypophyllanthin to chiral recognition and separation methodologies. A study utilized pre-coated chiral TLC plates to achieve a well-resolved separation of these isomeric lignans, which was not possible on standard silica gel plates. cimap.res.in This method, validated according to ICH guidelines, underscores the necessity of a chiral environment for distinguishing between these closely related structures. nih.gov

While this HPTLC method effectively separates hypophyllanthin from other lignans, detailed reports on the specific resolution of the (+)-hypophyllanthin and (-)-hypophyllanthin enantiomers from a racemic mixture were not identified. Such a separation would typically be accomplished using analytical or preparative chiral HPLC, and the conditions would need to be specifically optimized for this compound. researchgate.net

The following table summarizes the reported chiral HPTLC method used for the simultaneous analysis of hypophyllanthin and other lignans.

ParameterDetails
Technique High-Performance Thin-Layer Chromatography (HPTLC)
Stationary Phase Pre-coated Chiral TLC plate nih.govcimap.res.in
Mobile Phase n-hexane : acetone : 1,4-dioxane (B91453) (9 : 1 : 0.5, v/v/v) nih.govcimap.res.in
Compounds Separated Phyllanthin, Hypophyllanthin, Niranthin, Nirtetralin nih.govcimap.res.in
Detection Densitometric determination in reflection/absorption mode at 620 nm nih.gov
Outcome Provided well-separated, compact bands for the tested lignans, allowing for quantification. nih.gov

Analytical Chemistry and Quantification Research

High-Performance Liquid Chromatography (HPLC) Based Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of (+/-)-Hypophyllanthin due to its high resolution, sensitivity, and reproducibility. scispace.comakjournals.com It is extensively used for both the qualitative identification and quantitative determination of this lignan (B3055560) in herbal extracts and formulations. nih.govscielo.br

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Hypophyllanthin (B190393). nih.gov These methods typically employ a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of lignans (B1203133) from complex plant extracts. akjournals.comresearchgate.net

Several studies have optimized RP-HPLC methods for Hypophyllanthin. For instance, one method utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (65:35 v/v) at a flow rate of 1 mL/min, with detection at 230 nm. researchgate.netresearchgate.net Another study reported the separation of Hypophyllanthin and Phyllanthin (B192089) using a mobile phase of methanol (B129727) and water (70:30) at a flow rate of 0.7 mL/min, with detection at 220 nm. cimap.res.in In this system, Hypophyllanthin eluted at a retention time of 17.70 minutes. cimap.res.in An improved method using a Cyano (CN) column and a mobile phase of pH 2.8 phosphate (B84403) buffer and acetonitrile demonstrated high resolution (R=1.9) between Phyllanthin and Hypophyllanthin. scispace.comresearchgate.net Researchers have also used a gradient system with 0.1% orthophosphoric acid and a mixture of acetonitrile and methanol on a C8 column, where Hypophyllanthin had a retention time of approximately 29 minutes. akjournals.com The selection of the mobile phase is critical; a mixture of methanol and 0.5% formic acid in water was found to be optimal for both fingerprinting and quantitative analysis. scielo.br

Quantitative analysis by RP-HPLC has been applied to various Phyllanthus species. In one study, the concentration of Hypophyllanthin in an 80% ethanol (B145695) extract of P. amarus was found to be 108.11 µg/mL. nih.gov Another analysis of an ethyl acetate (B1210297) fraction of P. amarus reported a significantly higher concentration of 29.40 mg/g. nih.govwiley.com

Table 1: Examples of Reversed-Phase HPLC Methods for Hypophyllanthin Analysis
Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
RP C18Acetonitrile:Water (65:35 v/v)1.0230Not Specified researchgate.netresearchgate.net
Not SpecifiedMethanol:Water (70:30 v/v)0.722017.70 cimap.res.in
Cyano (CN)Acetonitrile & pH 2.8 Phosphate BufferNot SpecifiedNot SpecifiedNot Specified scispace.comresearchgate.net
Symmetry C8 (250 mm × 4.6 mm, 5 µm)Gradient: 0.1% Orthophosphoric Acid & Acetonitrile:Methanol (1:1)1.0230~29 akjournals.com
Phenomenex C-18 (250 mm x 4.6 mm, 5 µm)Tetrahydrofuran (B95107):Water:Acetonitrile (10:50:40 v/v/v)1.023017.61 researchgate.netphcog.comphcog.com

For higher selectivity and sensitivity, especially in complex biological matrices like plasma, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). longdom.orgnih.gov This technique allows for the simultaneous determination of Hypophyllanthin along with other lignans and compounds. nih.govvienkiemnghiem.gov.vn

A selective and sensitive LC-MS/MS method was developed for the quantification of Hypophyllanthin and Silibinin in human plasma. longdom.org This method used a C8 column with an isocratic mobile phase of water:acetonitrile (10:90 v/v) and achieved a lower limit of quantification (LLOQ) of 1 ng/mL for both compounds within a rapid 2.0-minute analysis time. longdom.org Another HPLC-MS/MS method for the simultaneous determination of four lignans, including Hypophyllanthin, in rat plasma used diazepam as an internal standard and achieved a linear range of 2-1000 ng/mL for Hypophyllanthin. nih.gov

In a study to quantify 23 bioactive compounds, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed. wiley.com This method, operating in multiple reaction monitoring (MRM) mode, offered high specificity and a low limit of detection (0.05–1.62 ng/mL) and quantification (0.15–4.95 ng/mL) for the compounds analyzed. wiley.com Similarly, an LC-MS/MS method was developed to simultaneously quantify Phyllanthin, Hypophyllanthin, and Niranthin (B1253582) in rabbit plasma, employing electrospray ionization (ESI) in positive MRM mode. vienkiemnghiem.gov.vn

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective, and rapid alternative to HPLC for the quantification of Hypophyllanthin. cimap.res.inredalyc.org HPTLC methods have been developed for the simultaneous estimation of Hypophyllanthin and other markers like Phyllanthin, gallic acid, and ellagic acid. oup.comnih.gov

A common HPTLC method involves using pre-activated silica (B1680970) gel 60 F254 plates as the stationary phase. cimap.res.in A mobile phase consisting of hexane (B92381):acetone (B3395972):ethyl acetate (74:12:8, v/v/v) has been shown to provide good resolution for Phyllanthin and Hypophyllanthin, with Rf values of 0.24 and 0.29, respectively. cimap.res.in After development, the plates are typically sprayed with a visualizing agent, such as vanillin (B372448) in concentrated sulphuric acid and ethanol, which produces intense blue-colored spots for the lignans. cimap.res.in Densitometric scanning is then performed for quantification, often at a wavelength of 580 nm. cimap.res.in This method has been successfully used to screen various Phyllanthus species, identifying P. amarus as a particularly good source of both Phyllanthin and Hypophyllanthin. nih.govcimap.res.in Another validated HPTLC method found Hypophyllanthin content in the whole plant of P. amarus to be 1.16% w/w. oup.comnih.gov

Table 2: HPTLC Method Parameters for Hypophyllanthin Quantification
ParameterDescriptionReference
Stationary PhasePre-activated silica gel 60 F254 TLC plates cimap.res.in
Mobile PhaseHexane:Acetone:Ethyl acetate (74:12:8, v/v/v) cimap.res.in
Visualization ReagentVanillin in concentrated sulphuric acid and ethanol cimap.res.in
Scanning Wavelength580 nm (absorption-reflection mode) cimap.res.in
Rf Value for Hypophyllanthin0.29 cimap.res.in

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and semi-volatile compounds like Hypophyllanthin. thermofisher.com It involves separating compounds in the gas phase followed by their detection based on mass-to-charge ratio. thermofisher.comnih.gov

A GC-MS method was developed to determine the content of Phyllanthin and Hypophyllanthin in six different Phyllanthus species. embrapa.brresearchgate.net The study tested various capillary columns and optimized the method, which involved sample extraction with n-hexane followed by sonication. embrapa.bracademicjournals.org The analysis revealed highly variable contents of these lignans among the species, with P. amarus showing the highest amount of Phyllanthin at approximately 0.6% (m/m), while the Hypophyllanthin content was about ten times smaller. embrapa.br The identification of Hypophyllanthin was confirmed by comparing its mass spectrum and retention time with that of a pure standard. academicjournals.org GC-MS provides precise identification and quantification and has confirmed that P. amarus contains a high amount of these lignans compared to other species. researchgate.net

Spectrophotometric Quantification Approaches

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and accessible approach for the quantification of this compound. researchgate.net However, their application can be limited by spectral overlap from other compounds present in crude extracts. pnrjournal.com

One study reported the development of a zero-order first-derivative spectrophotometric method to simultaneously determine Phyllanthin and Hypophyllanthin. researchgate.netphcog.com In this method, quantification was achieved by measuring the derivative responses at 252.4 nm for Hypophyllanthin in methanol. researchgate.netphcog.com The method was found to be linear in the concentration range of 4 to 20 µg/mL for Hypophyllanthin. phcog.comphcog.com Another study mentioned that Phyllanthin shows a maximum absorbance at 280 nm. researchgate.net Attempts to develop a standard UV spectrophotometric method for the simultaneous estimation of Phyllanthin, Hypophyllanthin, and Niranthin were unsuccessful due to the significant overlap of their UV spectra, suggesting that chromatographic methods are more suitable for such complex mixtures. pnrjournal.com

Validation Parameters of Analytical Methods (e.g., Accuracy, Precision, Specificity, Linearity, Limits of Detection and Quantification)

The reliability and accuracy of any analytical method depend on its thorough validation. wjarr.comresearchgate.net For methods analyzing this compound, several key parameters are assessed according to guidelines from bodies like the ICH (International Council for Harmonisation). bookpi.orgeuropa.eu

Precision: This is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For an HPTLC method, the instrumental precision for Hypophyllanthin was 0.93% (CV) and the repeatability was 0.79% (CV). nih.gov A UHPLC-MS/MS method showed intra-day and inter-day precision with RSD values ≤ 2.11% and ≤ 2.91%, respectively. wiley.com

Specificity: This ensures that the analytical signal is solely from the analyte of interest. elementlabsolutions.com In HPLC and HPTLC, specificity is demonstrated by achieving good resolution between Hypophyllanthin and other components, such as Phyllanthin. akjournals.comcimap.res.in

Linearity and Range: This establishes a proportional relationship between the concentration of the analyte and the method's response. For an LC-MS/MS method, linearity for Hypophyllanthin was established over a concentration range of 2-1000 ng/mL with a correlation coefficient (r) > 0.9971. nih.gov A derivative spectrophotometry method showed linearity from 4 to 20 µg/mL with a correlation coefficient (r) of 0.9977. phcog.comphcog.com

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified. For an HPTLC method, the LOD and LOQ for Hypophyllanthin were found to be 0.20 µg/mL and 0.66 µg/mL, respectively. cimap.res.in A highly sensitive UHPLC-MS/MS method reported an LOD of 0.05–1.62 ng/mL and an LOQ of 0.15–4.95 ng/mL. wiley.com An LC-MS/MS method for plasma analysis reported an LLOQ of 1 ng/mL. longdom.org

Table 3: Summary of Validation Parameters for Various Hypophyllanthin Analytical Methods
MethodParameterValueReference
HPTLCAccuracy (Recovery)97.3% - 99.27% cimap.res.inoup.com
Precision (%CV)0.79% (Repeatability) nih.gov
Linearity RangeNot Specified
LOD/LOQ (µg/mL)0.20 / 0.66 cimap.res.in
HPLC-MS/MSAccuracy (Recovery)Not Specified
PrecisionAcceptable nih.gov
Linearity Range (ng/mL)2 - 1000 (r > 0.9971) nih.gov
LLOQ (ng/mL)1.0 longdom.org
UHPLC-MS/MSAccuracy (Recovery)98.22% - 104.48% wiley.com
Precision (%RSD)≤ 2.11% (Intra-day), ≤ 2.91% (Inter-day) wiley.com
Linearity (R²)≥ 0.996 wiley.com
LOD/LOQ (ng/mL)0.05-1.62 / 0.15-4.95 wiley.com
Derivative SpectrophotometryAccuracyValidated phcog.com
PrecisionValidated phcog.com
Linearity Range (µg/mL)4 - 20 (r = 0.9977) phcog.comphcog.com
LOD/LOQNot Specified

Biological Activity Profiling and Mechanistic Investigations in in Vitro and in Vivo Models

Immunomodulatory Properties

(+/-)-Hypophyllanthin has demonstrated significant immunomodulatory activities in various studies. nih.govbohrium.comresearchgate.net These properties are primarily attributed to its ability to modulate cellular immune responses, regulate the expression of pro-inflammatory cytokines, and interfere with key signaling pathways that govern the immune response.

Research has shown that this compound can influence cellular immunity. For instance, it has been observed to inhibit the expression of CD18 on leukocytes, a molecule crucial for cell adhesion and immune response. frontiersin.org While direct in vivo studies on the effect of isolated this compound on cellular immune responses are not extensively reported, studies on extracts of Phyllanthus species, where it is a major component, have shown suppressive effects on immune responses. nih.gov

In vitro investigations have provided more direct evidence of its immunomodulatory effects. For instance, studies on related lignans (B1203133) from Phyllanthus amarus, such as phyllanthin (B192089), have demonstrated a dose-dependent inhibition of T and B lymphocyte proliferation. researchgate.netcofc.edu This suggests that this compound may share similar properties in modulating lymphocyte activity, a key aspect of the adaptive immune response.

A key aspect of this compound's immunomodulatory and anti-inflammatory activity is its ability to regulate the production of pro-inflammatory cytokines. mdpi.com Studies have consistently shown that this compound can significantly downregulate the gene expression and protein levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in various experimental models, particularly in lipopolysaccharide (LPS)-induced macrophages. nih.govnih.govfrontiersin.orgresearchgate.net

This inhibitory effect on cytokine production is a critical mechanism underlying its potential to mitigate inflammatory conditions. By reducing the levels of these potent inflammatory mediators, this compound can help to dampen the inflammatory cascade.

The immunomodulatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling pathways that regulate inflammation and immunity. nih.govnih.gov Research has elucidated its inhibitory actions on the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathways. nih.govnih.govfrontiersin.org

NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB pathway. nih.govfrontiersin.org It achieves this by inhibiting the phosphorylation and degradation of the inhibitor of kappa B (IκB) and suppressing the phosphorylation of IκB kinases (IKKα/β). nih.govfrontiersin.orgresearchgate.net This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govcabidigitallibrary.orgnih.govxjtu.edu.cn

MAPK Pathway: The compound also modulates the MAPK signaling cascade. It has been demonstrated to inhibit the phosphorylation of key MAPK members, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. nih.govfrontiersin.org By doing so, this compound can control downstream inflammatory responses.

Signaling Pathway Effect of this compound Key Molecules Affected
NF-κB Inhibition of activationIκB, IKKα/β, NF-κB p65
MAPKs Inhibition of phosphorylationJNK, ERK, p38
PI3K/Akt Inhibition of signalingAkt

Anti-inflammatory Actions

The anti-inflammatory properties of this compound are well-documented in both in vitro and in vivo studies. nih.govbohrium.comresearchgate.net These actions are closely linked to its immunomodulatory effects and are primarily executed through the inhibition of inflammatory mediators and the modulation of underlying molecular pathways.

A significant mechanism of the anti-inflammatory action of this compound is the inhibition of cyclooxygenase-2 (COX-2). cabidigitallibrary.org COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. cabidigitallibrary.org Studies have shown that this compound significantly downregulates the gene expression and protein levels of COX-2. nih.govnih.govfrontiersin.orgresearchgate.net This leads to a reduction in the production of prostaglandin E2 (PGE2), thereby alleviating inflammatory responses. nih.govfrontiersin.orgresearchgate.net

The molecular pathways underlying the anti-inflammatory effects of this compound are multifaceted and involve the modulation of the same key signaling cascades implicated in its immunomodulatory properties. nih.govnih.gov The downregulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways is central to its anti-inflammatory mechanism. nih.govnih.govfrontiersin.org

By inhibiting these pathways, this compound effectively suppresses the production of a wide array of inflammatory molecules, including pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2), leading to a broad-spectrum anti-inflammatory effect. nih.govnih.govfrontiersin.org

Inflammatory Mediator/Pathway Effect of this compound Outcome
COX-2 Downregulation of gene and protein expressionDecreased prostaglandin synthesis
NF-κB Signaling InhibitionReduced expression of pro-inflammatory genes
MAPK Signaling Inhibition of phosphorylationAttenuation of inflammatory responses
PI3K/Akt Signaling InhibitionSuppression of pro-inflammatory marker expression

Anticancer and Chemomodulatory Research

This compound, a lignan (B3055560) predominantly found in plants of the Phyllanthus genus, has been the subject of various pharmacological studies. nih.gov Research has highlighted its potential as an antitumor and chemomodulatory agent, with investigations spanning multiple in vitro and in vivo models. nih.govresearchgate.net These studies have explored its mechanisms of action, including the induction of programmed cell death, interference with cell cycle progression, and suppression of cancer cell motility.

Programmed cell death, primarily through apoptosis and autophagy, is a critical target for anticancer therapies. nih.govmdpi.comnih.gov Research into this compound has revealed its role in modulating these pathways, particularly in the context of drug-resistant cancers. In adriamycin-resistant breast cancer cells (MCF-7ADR), studies have shown that hypophyllanthin (B190393) alone does not significantly induce apoptosis. nih.gov However, its interaction with other cellular death mechanisms is complex.

Autophagy, a cellular process of self-degradation, can sometimes act as a survival mechanism for cancer cells, enabling them to escape apoptosis. mdpi.com Investigations have shown that this compound can influence this process. In resistant breast cancer cells, hypophyllanthin, when used in combination with the chemotherapeutic agent doxorubicin (B1662922), was found to inhibit autophagy by decreasing the expression of the protein LC3II, a key marker of autophagosome formation. nih.gov This inhibition of the apoptosis-escape autophagy pathway is a significant finding in overcoming drug resistance. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. researchgate.netamegroups.orgelsevierpure.com Research has demonstrated that this compound possesses promising antimigratory and anti-invasive properties. Studies on resistant breast cancer cells (MCF-7ADR) have shown that hypophyllanthin can effectively suppress these metastatic behaviors. nih.gov The mechanism behind this suppression is linked to its ability to modulate key proteins involved in cell adhesion and signaling. nih.govacs.org

A significant challenge in cancer treatment is the development of multidrug resistance. acs.org Doxorubicin is a cornerstone chemotherapeutic agent used for various malignancies, including breast cancer, but its effectiveness can be diminished by resistance. acs.orgacs.org Studies have shown that this compound exhibits a powerful synergistic effect when combined with doxorubicin, particularly against resistant breast cancer cells (MCF-7ADR). nih.govnih.govacs.org This combination enhances the anticancer properties of doxorubicin, suggesting that hypophyllanthin acts as a chemomodulatory agent that can help overcome resistance. nih.govacs.org While hypophyllanthin alone has moderate potency, its ability to synergize with doxorubicin significantly amplifies the therapeutic effect. nih.govacs.org When combined with doxorubicin, hypophyllanthin tends to shift the mode of cell death more towards necrosis. nih.govacs.org

Table 1: Synergistic Effects of this compound with Doxorubicin

Cell LineCompound/CombinationKey FindingReference
MCF-7ADR (Resistant Breast Cancer)This compound + DoxorubicinSignificantly synergized DOX-induced anticancer properties. nih.govacs.org
MCF-7ADR (Resistant Breast Cancer)This compound + DoxorubicinEnhanced cytotoxic effect and shifted cell death toward necrosis. nih.gov
MCF-7ADR (Resistant Breast Cancer)This compound + DoxorubicinPotentiated DOX-induced cell cycle interference. nih.govacs.org
MCF-7ADR (Resistant Breast Cancer)This compound + DoxorubicinInhibited the apoptosis-escape autophagy pathway. nih.govnih.gov

The anticancer and chemomodulatory effects of this compound are underpinned by its interaction with specific molecular pathways that regulate cell survival, proliferation, and invasion. On a molecular level, research has identified several key targets.

SIRT1/Akt Pathway: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a role in various cellular processes, and its dysregulation is implicated in cancer. nih.govnih.gov The Akt signaling pathway is crucial for cell survival and proliferation. nih.gov Studies have shown that this compound can interfere with the SIRT1/Akt pathway. acs.org In resistant breast cancer cells, treatment with hypophyllanthin led to a decrease in the levels of both SIRT1 and phosphorylated Akt (P-Akt). nih.gov This effect was more potent than that observed with doxorubicin alone, indicating a significant impact on this key survival pathway. nih.gov

N-cadherin/β-catenin Axis: The N-cadherin/β-catenin signaling axis is critically involved in cell-cell adhesion and is often dysregulated during tumor invasion and migration. Suppression of this axis can inhibit the metastatic potential of cancer cells. Research confirms that the anti-invasive effects of this compound are associated with the suppression of N-cadherin and β-catenin expression. nih.govacs.org

Table 2: Molecular Targets of this compound in Cancer Cells

Molecular TargetEffect of this compoundDownstream ConsequenceCell LineReference
SIRT1Decreased expressionSuppression of Akt phosphorylationMCF-7ADR nih.govacs.org
Phosphorylated Akt (P-Akt)Decreased levelsInhibition of cell survival pathwaysMCF-7ADR nih.gov
N-cadherin/β-catenin axisSuppressed expressionReduced cell migration and invasionMCF-7ADR nih.govacs.org

Hepatoprotective Research

In addition to its anticancer activities, this compound has been investigated for its hepatoprotective effects. nih.govresearchgate.net Plants from the Phyllanthus genus, a primary source of hypophyllanthin, have a long history of use in traditional medicine for treating liver ailments. nih.govplos.orgsemanticscholar.org

In vitro and in vivo studies have substantiated the hepatoprotective potential of extracts containing hypophyllanthin and of the isolated compound itself. nih.govresearchgate.net Research on Phyllanthus niruri extracts demonstrated a potent protective effect against carbon tetrachloride (CCl4)-induced liver toxicity in both normal rat liver cells (clone-9) and human liver cancer cells (HepG2). nih.govplos.orgsemanticscholar.org The protective mechanism involves reducing lipid peroxidation and maintaining levels of natural antioxidants like glutathione. nih.govsemanticscholar.org While these studies often involve complex extracts, the bioactivity is partly attributed to the presence of lignans such as hypophyllanthin. nih.govresearchgate.net The hepatoprotective action is linked to the antioxidant potential of these phenolic compounds. nih.govsemanticscholar.org

Anti-hyperuricemic Investigations

Investigations into the anti-hyperuricemic properties of this compound have revealed that its primary mechanism of action is likely its uricosuric effect, rather than the inhibition of xanthine oxidase. nih.govresearchgate.net Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine into uric acid; its inhibition is a common strategy for treating hyperuricemia. frontiersin.orgwikipedia.orgnih.govmdpi.com

In a study involving hyperuricemic rats, lignans isolated from Phyllanthus niruri, including hypophyllanthin, demonstrated a relatively weak inhibitory effect on xanthine oxidase in vivo at a dose of 10mg/kg and poor inhibition in vitro. nih.gov However, these lignans, including hypophyllanthin, significantly increased urinary uric acid excretion and clearance. nih.govresearchgate.net Specifically, treatment with these lignans resulted in up to an 11.0-fold increase in uric acid clearance and a 2.51-fold increase in urinary uric acid excretion compared to control hyperuricemic animals. nih.govresearchgate.net This suggests that the antihyperuricemic activity of hypophyllanthin is principally attributed to its ability to promote the excretion of uric acid from the body. nih.gov

Activity Model Key Findings
Xanthine Oxidase InhibitionIn vitro & In vivo (rats)Poor in vitro inhibition; weak in vivo activity. nih.gov
Uricosuric ActionIn vivo (hyperuricemic rats)Increased urinary uric acid excretion and clearance. nih.govresearchgate.net

Modulation of Vascular Tension

This compound has been shown to modulate vascular tension through endothelium-independent mechanisms. nih.govresearchgate.net In studies using isolated rat aorta, hypophyllanthin induced significant, concentration-dependent relaxation of sustained contractions caused by phenylephrine. nih.govresearchgate.net This vasorelaxant effect was not affected by the removal of the endothelium, indicating a direct action on the vascular smooth muscle cells. nih.govresearchgate.net

Further mechanistic studies revealed that hypophyllanthin inhibits the contraction of aortic muscle induced by both phenylephrine and potassium chloride. nih.gov The compound was also found to significantly inhibit phenylephrine-induced contraction in a calcium-free environment, suggesting it interferes with the release of calcium from intracellular stores like the sarcoplasmic reticulum. nih.gov The collective evidence points to hypophyllanthin's ability to modulate vascular tension by blocking Ca²⁺ entry into vascular smooth muscle cells and inhibiting phenylephrine-mediated Ca²⁺ release from the sarcoplasmic reticulum. nih.govresearchgate.net

Model Inducer Effect of this compound Proposed Mechanism
Isolated Rat AortaPhenylephrineConcentration-dependent vasorelaxation. nih.govEndothelium-independent. nih.gov
Isolated Rat AortaPhenylephrine, KCIInhibition of contraction. nih.govBlockade of Ca²⁺ entry into smooth muscle cells and inhibition of Ca²⁺ release from sarcoplasmic reticulum. nih.govresearchgate.net

Anti-allergic Activities

The anti-allergic potential of this compound has been linked to its antihistamine activity. nih.govmdpi.com Research investigating the effects of Phyllanthus amarus and its constituent compounds on rat basophilic leukemia (RBL-2H3) cells, a common model for studying allergic reactions, found that the plant extract did not stabilize mast cell degranulation. nih.govmdpi.com Instead, its anti-allergic effect was attributed to antihistamine properties. nih.govmdpi.com

Hypophyllanthin was identified as a key active compound responsible for this activity. nih.gov Further investigation through a competition radioligand binding assay on the histamine (B1213489) 1 receptor (H1R) confirmed this mechanism. nih.govmdpi.com To better understand the interaction, molecular docking studies were performed. The results showed that hypophyllanthin exhibited favorable binding within the H1R binding site. nih.govmdpi.com This suggests that this compound exerts its anti-allergic effects by preventing the activation of the H1 receptor. nih.govmdpi.com

Phytoestrogenic Research

Research indicates that this compound possesses phytoestrogenic properties. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects. silae.it A study investigating the effects of hypophyllanthin isolated from P. amarus on the reproductive cycle of female Wistar rats provided evidence for this activity. researchgate.net The study examined the compound's ability to protect against disruptions in the estrous cycle and follicular growth caused by the insecticide carbofuran. researchgate.net

It has been suggested that lignans like phyllanthin and hypophyllanthin can be systemically transformed into enterolignans, which are known to influence the estrus cycle in rats. silae.itresearchgate.net The protective effects observed in the study support the classification of hypophyllanthin as a phytoestrogen, capable of interacting with estrogen receptors and modulating reproductive functions. silae.itsemanticscholar.org

Interaction with Drug Transporters (e.g., P-glycoprotein Inhibition)

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a crucial membrane transporter involved in multidrug resistance (MDR) in cancer cells. frontiersin.orgnih.gov P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of cells, thereby reducing their efficacy. mdpi.com

In studies using Caco-2 cells, a human colon cancer cell line, hypophyllanthin demonstrated a moderately potent inhibitory effect on P-gp function. frontiersin.orgnih.gov The inhibitory activity of hypophyllanthin at a concentration of 100 μM was found to be comparable to that of verapamil, a known P-gp inhibitor, at the same concentration. frontiersin.orgnih.gov The inhibition was determined to be reversible and direct. frontiersin.orgnih.gov When the compound was removed before the addition of a P-gp substrate, the inhibitory effect was lost. nih.gov Furthermore, long-term exposure of the cells to hypophyllanthin did not alter P-gp function. frontiersin.orgnih.gov In contrast to its effect on P-gp, hypophyllanthin showed no discernible inhibitory activity on multidrug resistance protein 2 (MRP2), another important drug transporter. frontiersin.orgnih.gov

Transporter Cell Line Effect of this compound Nature of Inhibition
P-glycoprotein (P-gp)Caco-2Moderately potent inhibition. frontiersin.orgnih.govReversible, direct. frontiersin.orgnih.gov
Multidrug Resistance Protein 2 (MRP2)Caco-2No discernible effect. frontiersin.orgnih.govN/A

Antiviral Investigations (e.g., In Silico Screening against Viral Proteins)

As part of the search for new antiviral agents, this compound has been evaluated through in silico screening for its potential to inhibit viral proteins. unair.ac.idnih.gov One such study focused on target receptors of the COVID-19 virus, specifically the spike glycoprotein (B1211001) (6LZG) and the main protease (5R7Y), which are critical for viral entry and replication, respectively. unair.ac.idnih.gov

Using molecular docking simulations, the study assessed the binding affinity of hypophyllanthin to these viral proteins. unair.ac.idnih.gov The results indicated that hypophyllanthin demonstrated a greater binding affinity for the inhibition sites on both the spike glycoprotein and the main protease compared to their native ligands. unair.ac.idnih.gov The lower rerank scores for hypophyllanthin suggested a stronger interaction with these viral targets. unair.ac.idnih.gov These computational findings predict that hypophyllanthin could potentially act as a dual inhibitor, targeting both viral entry and replication processes. unair.ac.idnih.gov However, these in silico results require further validation through bioassay studies. unair.ac.idnih.gov

Synthetic Chemistry and Chemical Modification Research

Total Synthesis Methodologies for (+/-)-Hypophyllanthin

The complete synthesis of a natural product from simple, commercially available starting materials is known as total synthesis. For this compound, a key challenge lies in controlling the stereochemistry of the aryltetralin core. An early and notable total synthesis was reported that successfully produced the racemic mixture of hypophyllanthin (B190393), confirming its proposed chemical structure. nih.gov

A definitive synthetic route for this compound was described by Ganeshpure et al. in 1981. impactfactor.orgbeilstein-journals.org This method established an unambiguous pathway to the natural product's racemic form, providing crucial confirmation of its structure which had been previously misidentified. nih.gov

The synthesis begins with the butyrolactone derivative, 3-(3-methoxy-4,5-methylenedioxybenzyl)butyrolactone. impactfactor.orgbeilstein-journals.org The key steps of this synthetic pathway are outlined below:

StepReactant(s)ReagentsProductPurpose
13-(3-methoxy-4,5-methylenedioxybenzyl)butyrolactoneBromine in Acetic Acid2-bromo-3-methoxy-4,5-methylenedioxybenzylbutyrolactoneIntroduction of a bromine atom at the second position of the butyrolactone ring, a crucial step for subsequent functionalization. impactfactor.orgbeilstein-journals.org
22-bromo-3-methoxy-4,5-methylenedioxybenzylbutyrolactoneChemical ReductionIntermediate product (details of the specific reducing agent were not specified in the reviewed sources)Removal of the bromine atom and reduction of the lactone. impactfactor.orgbeilstein-journals.org
3Reduced IntermediateMethylating AgentThis compoundIntroduction of the final methyl groups to yield the target molecule. impactfactor.orgbeilstein-journals.org

This synthetic sequence successfully constructed the complex aryltetralin skeleton of hypophyllanthin and served as a foundational work in the chemistry of this class of lignans (B1203133).

Exploration of Chemoenzymatic Synthesis

Chemoenzymatic synthesis integrates the advantages of chemical catalysis with the high selectivity and efficiency of biological enzymes. nih.govchemrxiv.org This modern synthetic strategy can lead to more sustainable and efficient manufacturing processes for complex molecules like pharmaceuticals and natural products. nih.govchemrxiv.org The use of enzymes can facilitate highly specific reactions, such as stereoselective transformations, under mild conditions, which are often difficult to achieve with conventional chemical methods. nih.gov

The application of biocatalysis has been successfully demonstrated for the synthesis of other related lignans, such as the chemoenzymatic total synthesis of (-)-podophyllotoxin, which utilizes an enzymatic oxidative C-C coupling as a key step. nih.gov However, a review of the current literature indicates that specific chemoenzymatic routes for the synthesis of this compound have not yet been reported. While the field of biocatalysis is rapidly expanding, its direct application to produce this particular lignan (B3055560) remains an area for future exploration. nih.govmdpi.com

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Features Essential for Biological Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features in a molecule that are responsible for its biological activity. fiveable.me For (+/-)-hypophyllanthin, a lignan (B3055560) found in Phyllanthus species, certain structural components are considered critical for its various pharmacological effects, including anticancer and antiviral activities. researchgate.netresearchgate.net

The core structure of hypophyllanthin (B190393) is characterized as an arylnaphthalene-type lignan, which includes an arylnaphthalene group and a 1,3-dioxolane (B20135) ring. researchgate.net This arylnaphthalene lignan structure is believed to contribute to its antiviral activity, potentially by inhibiting reverse transcriptase. researchgate.net The 1,3-dioxolane moiety is also recognized as an important feature in many pharmacologically active molecules, including those with antiviral properties. researchgate.net

In the context of its potential antiviral activity against the COVID-19 main protease (Mpro), specific interactions have been identified through in silico studies. Hydrophobic interactions with amino acid residues such as Arg 188, Cys 44, Gln 189, and Met 49, as well as hydrogen bonds with Ser 46 and Thr 25, are thought to be important. researchgate.net The interaction with His 41 at the allosteric site is also considered a key pharmacophoric feature for its antiviral potential. researchgate.net

Correlation Between Structural Motifs and Efficacy/Potency Across Different Biological Models

The efficacy and potency of hypophyllanthin and its related lignans (B1203133), such as phyllanthin (B192089), niranthin (B1253582), and lintetralin (B1247390), have been compared in various biological models, particularly in cancer research. These studies help to elucidate the contribution of different structural motifs to the observed biological effects.

In a study comparing the cytotoxic activity of hypophyllanthin, niranthin, and lintetralin against HeLa cells, hypophyllanthin demonstrated the most potent effect. ijrte.org This suggests that the specific arrangement of substituents on the lignan scaffold of hypophyllanthin is more favorable for inducing cytotoxicity in this cancer cell line. ijrte.org All three compounds, however, showed lower cytotoxicity towards normal mouse fibroblast NIH/3T3 cells, indicating a degree of selectivity for cancer cells. ijrte.org

Furthermore, the cytotoxic effects of hypophyllanthin and phyllanthin have been evaluated against both naïve (MCF-7) and adriamycin-resistant (MCF-7ADR) breast cancer cells. nih.govnih.gov Both compounds exhibited moderate but similar potency against MCF-7 cells. nih.gov Interestingly, in the resistant MCF-7ADR cell line, both lignans showed enhanced cytotoxicity, with phyllanthin being approximately twice as potent as hypophyllanthin. nih.gov This suggests that subtle structural differences between hypophyllanthin and phyllanthin may influence their ability to overcome drug resistance mechanisms.

The chemomodulatory effects of hypophyllanthin and phyllanthin in combination with the chemotherapeutic drug doxorubicin (B1662922) (DOX) have also been investigated. nih.govresearchgate.net Both compounds were found to synergize with DOX, enhancing its anticancer properties against resistant breast cancer cells. nih.govresearchgate.net This synergistic effect is attributed to the potentiation of DOX-induced apoptosis and the suppression of the autophagy escape pathway. nih.govresearchgate.net On a molecular level, both lignans were shown to interfere with the SIRT1/Akt pathway and suppress the N-cadherin/β-catenin axis, which are implicated in cell proliferation, survival, and invasion. nih.govnih.govresearchgate.net

Table 1: Comparative Cytotoxicity of Hypophyllanthin and Related Lignans

CompoundCell LineIC₅₀ (µM)Biological Effect
HypophyllanthinHeLa-Active cytotoxic activity
NiranthinHeLa-Less active than hypophyllanthin
LintetralinHeLa-Less active than hypophyllanthin
HypophyllanthinMCF-774.2 ± 1.5Weak cytotoxic activity
PhyllanthinMCF-773.4 ± 2.1Weak cytotoxic activity
HypophyllanthinMCF-7ADR58.7 ± 1.2More potent cytotoxicity than in MCF-7
PhyllanthinMCF-7ADR29.5 ± 0.9More potent cytotoxicity than in MCF-7; ~2-fold more potent than hypophyllanthin

Data sourced from multiple studies. ijrte.orgnih.gov

Rational Design and Synthesis of Analogs for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel analogs of this compound with potentially enhanced biological activity and improved pharmacological profiles. nih.govnih.gov By modifying specific functional groups or altering the core scaffold, medicinal chemists can aim to optimize the interactions with biological targets, leading to increased efficacy, selectivity, and reduced side effects. nih.govnih.gov

The process of rational drug design often involves computational modeling to predict how structural modifications will affect the binding affinity and activity of the compound. fiveable.me For instance, based on the identified pharmacophoric features of hypophyllanthin, analogs could be designed to strengthen the interactions with key amino acid residues in the target protein, such as the main protease of a virus or a signaling protein in a cancer cell. researchgate.net

The synthesis of these rationally designed analogs is a critical step in the drug discovery process. mdpi.com This can involve multi-step chemical syntheses to create novel molecules with the desired structural modifications. Once synthesized, these analogs are then subjected to rigorous biological testing to evaluate their activity and compare it to the parent compound, hypophyllanthin. This iterative cycle of design, synthesis, and testing is fundamental to the development of new and more effective therapeutic agents based on the hypophyllanthin scaffold.

Future Research Directions and Advanced Perspectives

Comprehensive Mechanistic Elucidation via High-Throughput Screening and Multi-Omics Approaches

A deeper understanding of the molecular mechanisms underlying the pharmacological effects of (+/-)-hypophyllanthin is crucial for its development as a therapeutic agent. researchgate.net High-throughput screening (HTS) and multi-omics approaches offer powerful tools to achieve this.

High-Throughput Screening (HTS) can rapidly screen large libraries of compounds to identify their biological activities. In the context of this compound, HTS can be employed to:

Identify novel protein targets.

Elucidate signaling pathways modulated by the compound. medchemexpress.com

Screen for synergistic or antagonistic interactions with other drugs.

Multi-omics approaches , integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological changes induced by this compound. mdpi.comnih.gov For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics can shed light on the metabolic pathways affected by the compound. mdpi.comdntb.gov.ua This integrated approach is essential for building a comprehensive picture of its mechanism of action, particularly in complex diseases. mdpi.comnih.govbiorxiv.org

Recent studies have already begun to unravel some of the molecular pathways influenced by hypophyllanthin (B190393), such as the downregulation of inflammatory mediators by interfering with NF-κB, MAPKs, and PI3K-Akt signaling pathways. medchemexpress.comnih.gov Future research using these advanced techniques will undoubtedly provide a more detailed and interconnected understanding of its bioactivities.

Development of Advanced Delivery Systems in Research Contexts

Despite its promising pharmacological profile, the clinical application of this compound may be limited by factors such as poor aqueous solubility and bioavailability. researchgate.net Advanced drug delivery systems are being investigated to overcome these challenges and enhance its therapeutic efficacy in research settings.

Some promising strategies include:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. iomcworld.orgconferenceseries.com Liposomal formulations of hypophyllanthin have been shown to enhance its oral bioavailability significantly. iomcworld.orgconferenceseries.com Both conventional and PEGylated liposomes have been successfully formulated, demonstrating extended drug release and increased area under the curve (AUC) in pharmacokinetic studies. iomcworld.orgconferenceseries.com

Nanoparticles: Polymeric nanoparticles can protect the drug from degradation, control its release, and potentially target it to specific tissues or cells. begellhouse.com

Mitochondria-Targeted Delivery: Research into delivering drugs specifically to mitochondria is an emerging field that could be relevant for compounds like hypophyllanthin that may have effects on cellular energy metabolism. begellhouse.com

These advanced delivery systems not only improve the pharmacokinetic properties of this compound but also open up new avenues for its application in preclinical research. iomcworld.orgconferenceseries.com

Sustainable and Scalable Production Strategies for this compound

The primary source of this compound is extraction from Phyllanthus plants. nih.govfrontiersin.org However, reliance on plant sources can be limited by geographical distribution, seasonal variations, and extraction yields. academicjournals.org To ensure a consistent and scalable supply for research and potential future commercialization, sustainable production strategies are being explored.

Key approaches include:

Plant Tissue Culture and Biotechnology: In vitro methods, such as callus and cell suspension cultures, offer a controlled environment for the production of secondary metabolites like hypophyllanthin. ijpsonline.comresearchgate.netresearchgate.net Studies have shown that the production of phyllanthin (B192089) and hypophyllanthin in immobilized P. amarus cell cultures can be enhanced by the addition of elicitors like gibberellic acid and various nutrient supplements. ijpsonline.com

Metabolic Engineering and Synthetic Biology: Advances in gene-editing technologies like CRISPR/Cas9 could be used to engineer the biosynthetic pathways of valuable secondary metabolites in plants or microorganisms to increase yields. nih.gov Understanding the biosynthetic pathway of hypophyllanthin, which involves the dimerization of cinnamic acid via the shikimate and phenylpropanoid pathways, is the first step towards this goal. nih.govfrontiersin.org

Chemical Synthesis: While a method for the chemical synthesis of hypophyllanthin has been described, further optimization is needed to make it a more efficient and scalable process. nih.govfrontiersin.org

These strategies are crucial for establishing a reliable and environmentally friendly production pipeline for this compound. pan.pluns.ac.rs

Exploration of Novel Biological Activities and Therapeutic Applications

While this compound is known for its immunomodulatory, anti-inflammatory, hepatoprotective, and anti-tumor activities, ongoing research continues to uncover new pharmacological properties. nih.govnih.govresearchgate.net

Areas of active investigation include:

Antiviral Properties: In silico studies have suggested that hypophyllanthin may have inhibitory activity against viral proteins, such as those of the COVID-19 virus and Human Metapneumovirus (HMPV). researchgate.netnih.govbiorxiv.org

Chemosensitizing Effects: Recent research has demonstrated that hypophyllanthin can synergize with conventional chemotherapy drugs like doxorubicin (B1662922) to overcome multidrug resistance in breast cancer cells. acs.orgacs.org This is a significant finding that could lead to new combination therapies for cancer.

Anti-allergic Activity: Molecular docking studies have indicated that hypophyllanthin may possess anti-allergic properties by inhibiting the histamine (B1213489) H1 receptor. nih.govresearchgate.net

Neuroprotective Effects: The broad biological activities of lignans (B1203133) suggest that hypophyllanthin could also have potential in the context of neurodegenerative diseases. researchgate.net

Further in vitro and in vivo studies are needed to validate these preliminary findings and explore the full therapeutic potential of this compound.

Computational Chemistry and In Silico Modeling for Drug Discovery and Optimization

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. nih.gov These approaches can accelerate the research process, reduce costs, and provide valuable insights into the interactions between a drug and its biological targets.

For this compound, these methods are being used to:

Predict Biological Activity: In silico docking studies have been used to predict the binding affinity of hypophyllanthin to various protein targets, including those involved in viral infections and cancer. researchgate.netnih.govatlantis-press.com

Elucidate Structure-Activity Relationships (SAR): By creating and testing virtual analogs of hypophyllanthin, researchers can identify the key structural features responsible for its biological activity. This information is crucial for designing more potent and selective derivatives.

Optimize Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, helping to guide the development of analogs with improved drug-like characteristics. researchgate.net

The integration of these computational approaches with experimental validation will be instrumental in optimizing the therapeutic potential of this compound and accelerating its journey from a natural product to a potential clinical candidate. nih.gov

Q & A

Q. What standardized methodologies are recommended for extracting (±)-hypophyllanthin from Phyllanthus species?

The ethanol-ammonium sulfate aqueous two-phase system (ATPS) optimized via response surface methodology (RSM) is a validated green extraction method. Key parameters include 21% ethanol concentration, 26.54% ammonium sulfate, and 20 minutes of ultrasonic extraction, yielding a partition coefficient of 75.82 and 3.18 mg/g hypophyllanthin yield . This method outperforms traditional column chromatography in cost and efficiency.

Q. Which analytical techniques are most reliable for quantifying (±)-hypophyllanthin in plant matrices?

High-performance thin-layer chromatography (HPTLC) and HPLC with photodiode array (PDA) detection are widely used. HPTLC on silica gel with hexane:acetone:ethyl acetate (74:12:8) achieves 98.7% recovery for hypophyllanthin , while HPLC-PDA on C18 columns (e.g., retention time 24.16 min) provides linear quantification (0.1–100 µg/mL) with 97.98–100.52% accuracy .

Q. What pharmacological activities of (±)-hypophyllanthin are supported by preclinical evidence?

In vitro and in vivo studies demonstrate immunomodulatory, anti-inflammatory, hepatoprotective, anti-tumor, and anti-hyperuricemic activities. For example, hypophyllanthin inhibits P-glycoprotein (IC₅₀ = 0.51 μM) and NF-κB signaling, reducing inflammation and cancer progression .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for (±)-hypophyllanthin?

Discrepancies often arise from bioavailability limitations or species-specific metabolic differences. To address this, use pharmacokinetic (PK) profiling in multiple animal models (e.g., rodents vs. primates) and compare tissue distribution data. For example, while in vitro studies show potent anti-inflammatory effects (IC₅₀ < 10 μM), low oral bioavailability in rats (<20%) may explain reduced in vivo efficacy .

Q. What experimental design considerations are critical for studying (±)-hypophyllanthin’s molecular mechanisms?

Prioritize target-specific assays (e.g., luciferase reporters for NF-κB or MAPK pathways) and use orthogonal validation methods (e.g., siRNA knockdown alongside pharmacological inhibition). For immunomodulation studies, include cytokine panels (IL-6, TNF-α) and flow cytometry for immune cell profiling .

Q. How can researchers optimize (±)-hypophyllanthin’s bioavailability for therapeutic applications?

Nanoformulation (e.g., liposomes or polymeric nanoparticles) and co-administration with bioavailability enhancers (e.g., piperine) are promising strategies. Preliminary data suggest that ATPS extraction improves solubility, but PK studies in disease models are needed to validate efficacy .

Q. What methodologies are recommended for validating (±)-hypophyllanthin’s anti-cancer synergies?

Use combination index (CI) analysis via the Chou-Talalay method to quantify synergies with chemotherapeutics (e.g., doxorubicin). Hypophyllanthin’s P-gp inhibition enhances intracellular drug retention, as shown in multidrug-resistant cancer cell lines .

Q. How can in silico studies enhance mechanistic understanding of (±)-hypophyllanthin?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict interactions with targets like SARS-CoV-2 spike glycoprotein (binding energy < −8 kcal/mol) and main protease. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What gaps exist in translating (±)-hypophyllanthin to clinical trials?

No human trials exist despite robust preclinical data. Key gaps include:

  • Chronic toxicity profiles (e.g., 6-month rodent studies).
  • Dose-response relationships in disease-specific models (e.g., rheumatoid arthritis vs. cancer).
  • Biomarker validation for target engagement (e.g., NF-κB phosphorylation) .

Q. How can researchers address variability in (±)-hypophyllanthin content across Phyllanthus species?

Use chemotaxonomic markers (e.g., phyllanthin/hypophyllanthin ratios) and genome-wide association studies (GWAS) to identify genetic factors influencing lignan biosynthesis. HPTLC and GC-MS are critical for quantifying interspecies variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.